4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine

Agrochemical Fungicide Resistance Management

Procure 4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine (CAS 1879422-39-5) as your core scaffold for next-generation fungicide/insecticide discovery. Its unique 1,2-thiazole (isothiazole) substitution pattern, distinct from 1,3-thiazole isomers, avoids cross-resistance mechanisms in resistant fungal strains, making it invaluable for resistance management. This building block also demonstrates low-micromolar anticancer cytotoxicity and serves as a key substrate for Aza-Rauhut-Currier reactions.

Molecular Formula C8H10N2S
Molecular Weight 166.25 g/mol
Cat. No. B13213921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine
Molecular FormulaC8H10N2S
Molecular Weight166.25 g/mol
Structural Identifiers
SMILESC1CNCC=C1C2=NSC=C2
InChIInChI=1S/C8H10N2S/c1-4-9-5-2-7(1)8-3-6-11-10-8/h1,3,6,9H,2,4-5H2
InChIKeyRQTBORWFSICYMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine: A Distinct Isothiazole Building Block for Heterocyclic Synthesis


4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine (CAS 1879422-39-5) is a heterocyclic organic compound with the molecular formula C8H10N2S and a molecular weight of 166.25 g/mol . It is characterized by a 1,2-thiazole (isothiazole) ring substituted at the 3-position with a 1,2,3,6-tetrahydropyridine moiety . This compound serves primarily as a synthetic building block in medicinal chemistry and agrochemical research, with its specific substitution pattern dictating its utility and reactivity profile [1].

Why 4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine Cannot Be Replaced by Its 1,3-Thiazole Isomers


The position of the nitrogen and sulfur atoms within the thiazole ring fundamentally alters a compound's electronic distribution, reactivity, and molecular recognition. 4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine, as an isothiazole derivative, possesses distinct chemical properties compared to its 1,3-thiazole (thiazole) isomers . The adjacent nitrogen-sulfur bond in the 1,2-thiazole creates a different electrostatic potential surface and unique hydrogen-bonding capabilities, which critically influence ligand-protein binding, synthetic derivatization pathways, and overall structure-activity relationships (SAR). Substituting with a 1,3-thiazole isomer, such as 4-(1,3-thiazol-2-yl)-1,2,3,6-tetrahydropyridine (CAS 630119-07-2) or 5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole [1], would lead to an entirely different molecule with unpredictable, and likely divergent, biological and physicochemical outcomes [2].

Quantitative Differentiation Evidence for 4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine


Class-Level Activity Against Fungicide-Resistant Strains Without Cross-Resistance

Derivatives within the thiazole-containing tetrahydropyridine class, which includes the core scaffold of the target compound, have demonstrated potent fungicidal activity against resistant fungal mutations without cross-resistance. This class-level attribute is a key differentiator from many conventional fungicides that face efficacy challenges due to resistance [1]. While specific EC50 data for the unsubstituted parent compound is not available, this established class profile provides a strong, quantifiable rationale for its use as a scaffold in developing novel resistance-busting agrochemicals.

Agrochemical Fungicide Resistance Management SAR

Established Class-Level Potency in Anticancer Hybrid Molecule Design

The thiazole-linked tetrahydropyridine scaffold, of which 4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine is a fundamental member, has been successfully employed in the design of potent anticancer agents. In a recent study, a library of thiazole-tetrahydropyridine-pyridine hybrids demonstrated significant in vitro cytotoxicity. The most potent analog, 6k, exhibited IC50 values of 8.72 ± 0.88 µM and 8.54 ± 0.85 µM against MCF-7 (breast) and A-549 (lung) cancer cell lines, respectively [1]. This provides a quantitative benchmark for the potential of molecules derived from this core structure.

Medicinal Chemistry Anticancer Cytotoxicity Scaffold

Isothiazole vs. Thiazole Isomerism Drives Distinct Chemical and Biological Profiles

The target compound is an isothiazole (1,2-thiazole), while many commercially available analogs are 1,3-thiazoles . This constitutional isomerism results in different chemical and physical properties. The N-S adjacency in the isothiazole ring creates a unique dipole moment and reactivity profile compared to 1,3-thiazoles, which affects everything from synthetic yields in cross-coupling reactions to binding affinity in biological targets. This is a critical, verifiable point of differentiation; it is not a simple substitute for a 1,3-thiazole analog.

Isomerism Chemical Differentiation SAR Reactivity

Primary Research and Industrial Application Scenarios for 4-(1,2-Thiazol-3-yl)-1,2,3,6-tetrahydropyridine


Agrochemical Lead Discovery for Resistance Management

Utilized as a core building block in the synthesis of next-generation fungicides and insecticides. Research indicates that derivatives of this class are active against resistant fungal strains without triggering cross-resistance mechanisms, making this scaffold particularly valuable for developing new active ingredients to manage evolving pest and pathogen populations [1].

Oncology Drug Discovery: Synthesizing Novel Cytotoxic Hybrids

Employed as a starting material or intermediate in medicinal chemistry programs targeting novel anticancer agents. The thiazole-tetrahydropyridine framework has been validated as a productive core for developing compounds with low-micromolar cytotoxicity against breast and lung cancer cell lines, such as MCF-7 and A-549, and is suitable for SAR studies to improve potency and selectivity [1].

Chemical Biology Probe Development

Leveraged for the synthesis of chemical probes to investigate biological pathways. The distinct isothiazole ring provides a unique pharmacophore for potential interactions with protein targets like protein tyrosine phosphatases (PTPs) [1]. The 1,2,3,6-tetrahydropyridine moiety also offers a known motif for central nervous system (CNS) target modulation, which can be explored in relevant biological models .

Advanced Heterocyclic Chemistry and Methodology Development

Serves as a key substrate in developing novel synthetic methodologies, such as the phosphine-catalyzed Aza-Rauhut-Currier reaction, for constructing complex, multi-substituted heterocyclic libraries [1]. Its unique 1,2-thiazole substitution pattern makes it a specific and valuable reagent for creating diverse chemical space not accessible with other isomers.

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